What is the chemical structure of XK469?
What is the chemical structure of XK469?
This guide provides a comprehensive overview of the chemical and biological properties of XK469, a synthetic quinoxaline phenoxypropionic acid derivative with notable anti-tumor activity. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical structure, mechanism of action, quantitative data, and relevant experimental protocols.
Chemical Structure and Properties
XK469, also known by its National Cancer Institute designation NSC 697887, is chemically named 2-[4-(7-chloro-2-quinoxalinyloxy)phenoxy]-propionic acid.[1] It is a derivative of the herbicide Assure and has been investigated for its potential as a cancer therapeutic.[2]
| Identifier | Value |
| IUPAC Name | 2-[4-(7-chloro-2-quinoxalinyloxy)phenoxy]-propionic acid |
| Synonyms | NSC 697887, NSC 656889 |
| Molecular Formula | C₁₇H₁₃ClN₂O₄ |
| Molecular Weight | 344.75 g/mol |
| CAS Number | 157435-10-4 |
Below is a 2D representation of the chemical structure of XK469.
Mechanism of Action
XK469 is a selective inhibitor of topoisomerase IIβ, an essential nuclear enzyme involved in managing DNA topology.[2][3] Unlike many other topoisomerase II inhibitors that target both α and β isoforms, XK469's selectivity for the β isoform may contribute to its activity against solid tumors, which often have higher levels of topoisomerase IIβ in the G1/G0 phases of the cell cycle.[2][3] The primary mechanism involves the stabilization of the covalent intermediate between topoisomerase IIβ and DNA, leading to the formation of protein-DNA crosslinks.[2][3] This action ultimately induces G2/M cell cycle arrest and apoptosis in cancer cells.[1][4]
The apoptotic cascade initiated by XK469 is multifaceted, involving the activation of several key signaling pathways.
Signaling Pathways
Topoisomerase IIβ Inhibition Pathway
The core mechanism of XK469 involves its interaction with the topoisomerase IIβ-DNA complex. This leads to the formation of a stable ternary complex, preventing the re-ligation of the DNA strands and resulting in DNA damage.
Figure 1: Mechanism of XK469-induced topoisomerase IIβ inhibition.
Apoptosis Induction Pathways
XK469 triggers apoptosis through at least two interconnected pathways: the extrinsic Fas signaling pathway and the intrinsic p53-mediated pathway.
Figure 2: XK469-induced apoptotic signaling pathways.
Quantitative Data
The anti-tumor activity of XK469 has been quantified in various preclinical and clinical studies.
| Parameter | Value | Cell Line / Conditions | Reference |
| Topoisomerase IIβ IC₅₀ | ~160 µM | Purified human topoisomerase IIβ | [4] |
| Topoisomerase IIα Inhibition | Little to no effect | Purified human topoisomerase IIα | [4] |
| Antiproliferative IC₅₀ | 21.64 ± 9.57 µM | HL-60 leukemic cells | [5] |
| Maximum Tolerated Dose (MTD) | 260 mg/m²/day | Phase I clinical trial (5-day IV infusion every 21 days) | [6] |
| Dose-Limiting Toxicity (DLT) | Grade 4 neutropenia, febrile neutropenia, grade 3 infection | Phase I clinical trial | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to characterize XK469.
Topoisomerase II Catalytic Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent relaxation of supercoiled DNA by topoisomerase II.[2]
Workflow Diagram
Figure 3: Workflow for the topoisomerase II catalytic inhibition assay.
Methodology
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Reaction Setup: Reactions are prepared in a buffer containing 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, and 0.5 mM ATP.[2]
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Substrate: Supercoiled pBR322 DNA (0.25 µg) is used as the substrate.[2]
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Drug Addition: XK469, dissolved in DMSO, is added at various concentrations. A DMSO-only control is included.
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Enzyme Addition: The reaction is initiated by adding purified human topoisomerase IIα or IIβ, with an amount sufficient to relax ~95% of the supercoiled DNA in the control.[2]
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Incubation: The reaction mixture is incubated for 30 minutes at 37°C.[2]
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Termination and Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis. The gel is stained with ethidium bromide.
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Quantification: The amount of remaining supercoiled (Form I) DNA is quantified to determine the extent of inhibition. The IC₅₀ value is calculated from the dose-response curve.[2]
Analysis of Protein-DNA Crosslinks
This set of experiments determines if a drug stabilizes the covalent complex between topoisomerase II and DNA within cells.[2]
Methodology
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Cell Treatment: Human cancer cells (e.g., MCF-7 breast cancer cells) are treated with XK469 or a control vehicle for a short period (e.g., 15 minutes).[2]
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Cell Lysis: Cells are lysed using a denaturing agent like guanidine hydrochloride (GuHCl).[2]
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DNA Isolation: The cellular DNA is isolated and purified by CsCl gradient ultracentrifugation. This process separates DNA from free proteins. Proteins covalently crosslinked to the DNA will co-purify.[2]
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Detection of Covalently Bound Protein: The purified DNA is dialyzed to remove CsCl. Aliquots of the DNA are then subjected to techniques like Western blotting using antibodies specific for topoisomerase IIα and topoisomerase IIβ to detect the presence of the covalently bound enzymes.[2]
Cell Cycle Analysis
This protocol is used to determine the effect of XK469 on cell cycle progression.
Methodology
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Cell Culture and Treatment: Cancer cells (e.g., WSU-WM) are cultured and treated with various concentrations of XK469 for a specified duration.
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Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.
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Staining: Fixed cells are treated with RNase A and stained with a fluorescent DNA-intercalating agent, such as propidium iodide (PI).
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Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity. An accumulation of cells in the G2/M phase indicates a cell cycle arrest at this checkpoint.[4]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. XK469, a selective topoisomerase IIβ poison - PMC [pmc.ncbi.nlm.nih.gov]
- 3. XK469, a selective topoisomerase IIbeta poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. XK469, a topo IIbeta inhibitor, induces apoptosis in Waldenstrom's macroglobulinemia through multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 1 trial of XK469: toxicity profile of a selective topoisomerase IIbeta inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
